molecular formula C8H16N2O B8385126 N,N-dimethyl-2-pyrrolidin-3-yl-acetamide

N,N-dimethyl-2-pyrrolidin-3-yl-acetamide

Cat. No. B8385126
M. Wt: 156.23 g/mol
InChI Key: RGAAVAIIRBFLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709645B2

Procedure details

To a solution of 3-dimethylcarbamoylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 g, 4.36 mmol) in tetrahydrofuran (20 ml) was added 2,4-dichloro-6-methoxy-[1,3,5]triazine (765 mg, 4.36 mmol) and N-methyl morpholine (1.44 ml, 13 mmol). The mixture was stirred at room temperature for 1 hour. A dimethylamine solution in tetrahydrofuran (11 ml, 2.0 M, 21.3 mmol) was added in one portion. The mixture was stirred at room temperature for 15 hours. Water (2.0 mL) was added, and the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate (20 mL) and aqueous 1 N hydrochloric acid (15 ml). The organic layer was washed with sodium bicarbonate (sat. 10 ml) and brine (10 mL), then dried over sodium sulfate and evaporated in vacuo to give the crude product (990 mg, 88%). The crude material was dissolved in dichloromethane (2.0 mL) and trifluoroacetic acid (2.0 ml) was added. The mixture was stirred at room temperature for 90 minutes. It Was then concentrated in vacuo and the residue partitioned between saturated aqueous sodium bicarbonate (10 mL) and chloroform. The aqueous layer was extracted three times with chloroform (15 ml) and the combined organic layers were dried over sodium sulfate and concentrated in vacuo to give 530 mg (77% over 2 steps) of N,N-dimethyl-2-pyrrolidin-3-yl-acetamide as a yellowish oil, which was used in the subsequent step without further purification.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
3-dimethylcarbamoylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
765 mg
Type
reactant
Reaction Step Two
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][C:14](=[O:18])[N:15]([CH3:17])[CH3:16])[CH2:9]1)=O)(C)(C)C.ClC1N=C(Cl)N=C(OC)N=1.CN1CCOCC1.CNC.FC(F)(F)C(O)=O>O1CCCC1.ClCCl.O>[CH3:17][N:15]([CH3:16])[C:14](=[O:18])[CH2:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
3-dimethylcarbamoylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)CC(N(C)C)=O
Name
Quantity
765 mg
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)OC
Name
Quantity
1.44 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
11 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (20 mL) and aqueous 1 N hydrochloric acid (15 ml)
WASH
Type
WASH
Details
The organic layer was washed with sodium bicarbonate (sat. 10 ml) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product (990 mg, 88%)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 90 minutes
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
It Was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous sodium bicarbonate (10 mL) and chloroform
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with chloroform (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(CC1CNCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.